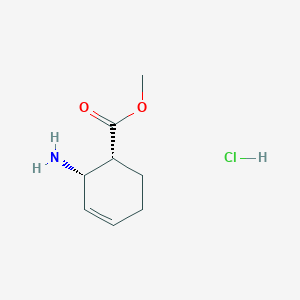
tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This particular compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other. The presence of the tert-butyl group, hydroxyl group, and carboxylate ester group makes it a versatile compound in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to control the formation of diastereomers.
Industrial Production Methods:
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Purification steps such as recrystallization or chromatography are employed to obtain the desired diastereomeric mixture.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the carboxylate ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, or ethers.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex organic molecules.
It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology:
It can be used to study enzyme inhibition and protein binding due to its structural similarity to natural substrates.
Medicine:
The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry:
It is utilized in the production of polymers and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: Similar structure but with different positions of methyl groups.
Tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate: Contains a cyano group instead of a hydroxyl group.
Uniqueness:
The presence of the hydroxyl group in tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate makes it more reactive in certain chemical reactions compared to its cyano-containing counterpart.
The mixture of diastereomers provides a unique challenge in purification and synthesis, making it distinct from compounds with a single stereoisomer.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXWYFOFHXCBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(=O)OC(C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)




![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)








